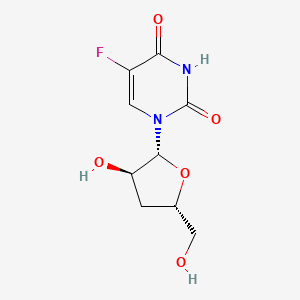

5-Fluoro-3'-deoxyuridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c10-5-2-12(9(16)11-7(5)15)8-6(14)1-4(3-13)17-8/h2,4,6,8,13-14H,1,3H2,(H,11,15,16)/t4-,6+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUINSFJQSHMRE-CVTKMRTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=C(C(=O)NC2=O)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=C(C(=O)NC2=O)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Perspectives on Fluorinated Pyrimidine Research

The investigation into fluorinated pyrimidines as a class of compounds with significant biological activity began in the mid-20th century. The rationale was based on the observation that the substitution of a hydrogen atom with a fluorine atom could have profound effects on the biological properties of a molecule. acpjournals.org The small size and high electronegativity of fluorine were recognized as key factors that could alter a compound's metabolic stability and biological activity. mdpi.com

A pivotal moment in this field was the synthesis of 5-fluorouracil (B62378) (5-FU) in 1957 by Heidelberger and his colleagues. acpjournals.orgresearchgate.net This breakthrough was driven by the understanding of pyrimidine (B1678525) metabolism in nucleic acid synthesis and the potential for analogues to act as inhibitors in rapidly proliferating cells. acpjournals.org The initial synthesis of 5-FU was a modification of a ring closure approach previously developed for pyrimidine synthesis. researchgate.net Following its creation, clinical trials demonstrated the efficacy of 5-fluorouracil in various metastatic cancers, solidifying the importance of fluorinated pyrimidines in medicinal chemistry. acpjournals.org

The success of 5-FU spurred further research into other fluorinated pyrimidine derivatives, including 5-fluoro-2'-deoxyuridine (B1346552) (floxuridine) and 5-fluoroorotic acid. acpjournals.orgaacrjournals.org These early studies focused on the metabolism and distribution of these compounds, revealing their conversion into fluorouridine nucleotides and incorporation into RNA. aacrjournals.org This foundational work laid the groundwork for the development and investigation of a wide array of fluorinated pyrimidine nucleosides, each with unique properties and potential applications in research and medicine. oup.com

Evolution of 5 Fluoro 3 Deoxyuridine As a Research Tool

Following the initial wave of research into fluorinated pyrimidines like 5-FU and floxuridine, scientists began to explore modifications to the sugar moiety of these nucleoside analogues. The synthesis of 5-Fluoro-3'-deoxyuridine represents a specific evolution in this line of inquiry, focusing on the impact of removing the hydroxyl group at the 3' position of the deoxyribose sugar.

Syntheses of 5-Fluoro-3'-deoxyuridine have been described in the scientific literature, often as part of broader studies on fluorinated pyrimidines. researchgate.netacs.org One common approach involves the condensation of a protected D- or L-3′-deoxy-ribofuranose with 5-substituted uracils. researchgate.net The biological activity of these newly synthesized compounds was then evaluated.

Research on 5-Fluoro-3'-deoxyuridine and its derivatives has explored their potential as antitumor agents. sigmaaldrich.com For instance, studies have investigated the synthesis of derivatives like 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine to enhance properties such as brain targeting. nih.gov Furthermore, the synthesis of 3'-O- and 5'-O-propargyl derivatives of 5-fluoro-2'-deoxyuridine (B1346552) has been undertaken to evaluate their cytotoxic activity in various human cancer cell lines. researchgate.net The deuterated form, 5-Fluoro-5'-deoxyuridine-d3, is also utilized in research as an isotope-labeled compound, often in studies related to its prodrug, doxifluridine, which acts as a thymidine (B127349) synthase inhibitor. medchemexpress.com

Fundamental Chemical Structure and Derivation in Nucleoside Analogue Chemistry

5-Fluoro-3'-deoxyuridine is a synthetic nucleoside analogue, meaning it is a structurally modified version of a naturally occurring nucleoside. Its fundamental structure consists of two main components: a pyrimidine (B1678525) base and a deoxyribose sugar moiety.

The pyrimidine base is 5-fluorouracil (B62378), a uracil (B121893) molecule where the hydrogen atom at the 5th position of the pyrimidine ring is replaced by a fluorine atom. This substitution is a hallmark of this class of compounds and is crucial to its biological activity. acpjournals.orgmdpi.com

The sugar component is a 3'-deoxyribose. In natural deoxyribonucleosides, the deoxyribose sugar has hydroxyl (-OH) groups at the 2' and 5' positions. In 5-Fluoro-3'-deoxyuridine, the hydroxyl group at the 3' position is absent. This modification is a key structural feature that distinguishes it from other fluorinated nucleosides like 5-fluoro-2'-deoxyuridine (B1346552) (floxuridine), which retains the 3'-hydroxyl group. nih.gov

The derivation of 5-Fluoro-3'-deoxyuridine falls within the broader field of nucleoside analogue chemistry. The synthesis of such analogues often involves the chemical coupling of a modified base with a modified sugar. A common method for the synthesis of 5-Fluoro-3'-deoxyuridine involves the Vorbrüggen glycosylation, where a silylated pyrimidine base is reacted with a protected sugar derivative. researchgate.net

| Compound Name | Molecular Formula | Key Structural Features |

| 5-Fluoro-3'-deoxyuridine | C9H11FN2O5 | 5-fluorouracil base, 3'-deoxyribose sugar |

| 5-Fluorouracil (5-FU) | C4H3FN2O2 | Fluorine at position 5 of the uracil ring |

| 5-Fluoro-2'-deoxyuridine (Floxuridine) | C9H11FN2O5 | 5-fluorouracil base, 2'-deoxyribose sugar |

| Doxifluridine | C9H11FN2O5 | Prodrug of 5-fluorouracil |

| Chemical Identifier | Value |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione thermofisher.comthermofisher.com |

| CAS Number | 3094-09-5 sigmaaldrich.comthermofisher.com |

| Molecular Formula | C9H11FN2O5 sigmaaldrich.comthermofisher.comthermofisher.com |

| InChI Key | ZWAOHEXOSAUJHY-ZIYNGMLESA-N sigmaaldrich.comthermofisher.com |

| SMILES | C[C@H]1OC@HN1C=C(F)C(=O)NC1=O sigmaaldrich.comthermofisher.com |

An in-depth examination of the synthetic strategies and chemical alterations of the nucleoside analogue 5-Fluoro-3'-deoxyuridine reveals a landscape of intricate chemical procedures aimed at both its fundamental creation and the development of novel derivatives. These methodologies are crucial for producing the compound for research and for exploring its potential applications through structural modifications.

Mechanisms of Cellular Resistance to 5 Fluoro 3 Deoxyuridine

Alterations in Intracellular Metabolism and Transport

The cytotoxic activity of FdUrd is dependent on its intracellular concentration and conversion to its active metabolite. Therefore, changes in the enzymes and transporters that govern these processes can profoundly impact cellular sensitivity to the drug.

5-Fluoro-3'-deoxyuridine is a prodrug that requires phosphorylation by thymidine (B127349) kinase (TK) to form 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), its active metabolite. nih.govspandidos-publications.com A deficiency or reduction in TK activity is a well-established mechanism of resistance to FdUrd. nih.gov Cells with decreased TK activity are unable to efficiently convert FdUrd to FdUMP, leading to lower intracellular concentrations of the active drug and consequently, diminished inhibition of thymidylate synthase. nih.gov

For instance, a human colon cancer cell line, HCT-8, selected for resistance to FdUrd (designated Fd9XR), exhibited a 1,000-fold increase in resistance to the drug. nih.gov Biochemical analysis revealed that these resistant cells were deficient in thymidine kinase, rendering them unable to perform the necessary conversion of FdUrd to FdUMP. nih.gov This highlights the critical role of TK in the bioactivation of FdUrd and how its downregulation can confer high levels of drug resistance.

The catabolism of fluoropyrimidines, including metabolites of FdUrd, is primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD). acs.orgecancer.org DPD is the initial and rate-limiting enzyme in the pathway that breaks down uracil (B121893) and thymine. It also degrades over 80% of the administered dose of the related drug 5-fluorouracil (B62378) (5-FU) into inactive metabolites. acs.orgecancer.org Elevated DPD activity within tumor cells can lead to increased degradation of fluoropyrimidine-based drugs, thereby reducing their intracellular availability and cytotoxic effects. acs.orgmdpi.com

While FdUrd itself is not a direct substrate for DPD, its metabolic precursor, 5-FU, is heavily influenced by DPD activity. ecancer.org High intratumoral DPD levels can decrease the pool of 5-FU available for conversion to FdUrd and subsequently to FdUMP, contributing to resistance. oaepublish.com The gene encoding DPD, DPYD, is highly polymorphic, and variations in this gene can lead to significant interindividual differences in DPD enzyme activity. nih.govnih.gov

Research Findings on DPD and Fluoropyrimidine Resistance

| Study Focus | Key Finding | Implication for Resistance | Reference |

|---|---|---|---|

| DPD-mediated degradation of 5-FU | Over 80% of administered 5-FU is catabolized by DPD into inactive dihydrofluorouracil. | High DPD activity reduces the amount of 5-FU available for conversion to active metabolites like FdUMP. | acs.org |

| DPYD gene variations | Analysis of the DPYD gene in a Caucasian cohort identified 23 variants, with some mutations (e.g., 1601G>A, 2846A>T) being associated with deviations from median DPD activity. | Genetic polymorphisms in DPYD can alter DPD enzyme function, potentially impacting drug metabolism and contributing to resistance or toxicity. | nih.gov |

| DPD as a resistance mechanism | Upregulation of dihydropyrimidine dehydrogenase is a specific mechanism of resistance to 5-FU. | Increased DPD expression in tumors can lead to enhanced drug breakdown and treatment failure. | mdpi.com |

The net intracellular concentration of FdUrd and its metabolites is also determined by the balance between drug influx and efflux. While specific transporters for FdUrd are not as extensively characterized as for other chemotherapeutic agents, multidrug resistance (MDR) efflux pumps are known to play a role in resistance to a wide range of drugs. nih.gov These pumps, which are often ATP-dependent, actively transport drugs out of the cell, thereby reducing their intracellular concentration and limiting their ability to reach their targets.

Overexpression of these efflux pumps can lead to decreased cellular accumulation of FdUrd and its active metabolites, contributing to a resistant phenotype. oaepublish.com Efflux-mediated resistance has been identified as a significant mechanism for various antimicrobial and anticancer agents in numerous bacterial and mammalian cell types. nih.govnih.gov While direct evidence specifically for FdUrd efflux is still emerging, the broad substrate specificity of many of these pumps suggests they may contribute to FdUrd resistance. oaepublish.comnih.gov

Target Enzyme Alterations

The primary molecular target of FdUrd's active metabolite, FdUMP, is thymidylate synthase (TS). mdpi.com Alterations in this enzyme, either through increased expression or structural changes, are a major cause of resistance to FdUrd.

One of the most common mechanisms of resistance to FdUrd is the overexpression or amplification of the TYMS gene, which encodes for thymidylate synthase. oaepublish.comresearchgate.netnih.gov Increased levels of TS protein within the cell require a higher concentration of FdUMP to achieve the same level of enzyme inhibition. spandidos-publications.comnih.gov If the intracellular concentration of FdUMP is insufficient to inhibit the elevated levels of TS, DNA synthesis can continue, rendering the cell resistant to the drug's effects. oaepublish.com

Studies have demonstrated a direct correlation between TS protein levels and the degree of resistance to fluoropyrimidines. For example, mouse fibroblast cell lines selected for resistance to FdUrd were found to overproduce TS by up to 50-fold compared to the parental cells. nih.gov Similarly, in human cancer cell lines, elevated TS expression is a common feature of acquired resistance to 5-FU and FdUrd. nih.gove-crt.org Treatment with 5-FU can itself induce a two- to five-fold increase in TS levels, representing an adaptive resistance mechanism. nih.gov

Studies on Thymidylate Synthase (TS) Overexpression and FdUrd/5-FU Resistance

| Cell Line/Model | Fold Increase in Resistance | Fold Increase in TS Levels | Reference |

|---|---|---|---|

| Mouse 3T6 fibroblasts | Not specified | Up to 50-fold | nih.gov |

| Human breast cancer MCF7/Adr | 67-fold (FdUrd) | Significantly increased | nih.gov |

| Human gastric cancer MKN45/F2R | 56.2-fold (5-FU) | Increased | spandidos-publications.comnih.govmerckmillipore.com |

| Human cervical cancer SKG-II/TS | 6-fold (5-FU) | Overexpressed via gene transfer | nih.gov |

| Human colon cancer H630-R10 | 10-fold (5-FU) | 2.5-fold (mRNA) | e-crt.org |

In addition to overexpression, structural alterations in the thymidylate synthase enzyme due to genetic polymorphisms or mutations can also confer resistance to FdUrd. These genetic changes can reduce the binding affinity of FdUMP for TS, thereby decreasing the inhibitory effect of the drug.

For example, a study comparing two human colorectal tumor cell lines with differential sensitivity to FdUrd found that the resistant cell line (RCA) expressed a form of TS with a lower affinity for FdUMP compared to the sensitive cell line (C). nih.gov This variation in the enzyme structure allowed the resistant cells to maintain TS activity even in the presence of the inhibitor.

Furthermore, random sequence mutagenesis studies have identified specific mutations within the active site of TS that can lead to FdUrd resistance. washington.edu One particular mutation, C199L, was frequently observed in FdUrd-resistant clones. washington.edu A triple mutant (A197V/L198I/C199F) demonstrated a 20-fold higher dissociation constant (Kd) for FdUMP binding compared to the wild-type enzyme, indicating significantly weaker binding of the inhibitor. washington.edu Polymorphisms in the TYMS gene, such as a variable number of tandem repeats in the enhancer region, have also been associated with altered TS expression and response to fluoropyrimidine therapy. oaepublish.comresearchgate.net

Altered TS Subcellular Localization

Thymidylate synthase (TS) is the primary target of the active metabolite of 5-Fluoro-3'-deoxyuridine, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). The nuclear localization of TS is crucial for its function in DNA synthesis and for the efficacy of drugs that target it. Increased nuclear localization of TS has been identified as a mechanism of resistance to fluoropyrimidines. This relocalization can render the drug less effective as higher concentrations of the inhibitor are required to inhibit the nuclear pool of the enzyme. oaepublish.com

The process of nuclear import for the enzymes involved in dTMP synthesis is regulated by post-translational modification, specifically SUMOylation. This modification acts as a signal for the nuclear import of these enzymes, ensuring that dTMP synthesis occurs in the nucleus where it is required for DNA replication and repair. Disruption of this nuclear localization can impact the effectiveness of antifolate therapies that target this pathway.

DNA Damage Response and Repair Mechanisms

The incorporation of 5-Fluoro-3'-deoxyuridine metabolites into DNA induces DNA damage, triggering a cellular DNA damage response (DDR). The efficiency of the DDR and subsequent DNA repair can significantly influence a cell's sensitivity to the drug.

Enhanced DNA Repair Pathways

Cancer cells can develop resistance to 5-Fluoro-3'-deoxyuridine by enhancing their DNA repair capabilities. Several DNA repair pathways are implicated in the repair of lesions caused by fluoropyrimidines, including Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR), which are responsible for repairing DNA double-strand breaks. mdpi.com

In resistant cells, the activity of the NHEJ pathway has been observed to be elevated. This increased repair capacity is mediated by the upregulation of its key protein components, which contributes to increased DNA damage repair and subsequent resistance to apoptosis. mdpi.com Furthermore, targeting essential proteins in the HR pathway, such as Rad51, has been shown to increase the sensitivity of cancer cells to 5-FU, highlighting the importance of this pathway in mediating resistance. mdpi.com

Checkpoint Regulation and Overrides

Upon DNA damage, cell cycle checkpoints are activated to halt cell cycle progression and allow time for DNA repair. The intra-S phase checkpoint is particularly important in the response to drugs like 5-Fluoro-3'-deoxyuridine that cause replication stress.

The protein REV3, a component of the translesion synthesis (TLS) DNA polymerase ζ, plays a critical role in activating the intra-S phase checkpoint in response to FUDR-induced DNA damage. plos.org This checkpoint activation helps to prevent the incorporation of uracil and FdUMP into the DNA. plos.org However, resistant cancer cells can develop mechanisms to override these checkpoints. For instance, some resistant cell lines exhibit a slowdown in cell cycle progression, particularly with delays in the G1 and G1/S phases and a prolonged DNA synthesis time. nih.gov This altered cell cycle regulation may provide the cells with more time to repair the drug-induced DNA damage, thereby preventing the accumulation of lethal lesions. nih.gov

Bypass Pathway Activation and Cellular Signaling Adaptations

In addition to direct target modification and enhanced DNA repair, cancer cells can adapt their metabolic and signaling pathways to circumvent the cytotoxic effects of 5-Fluoro-3'-deoxyuridine.

Nucleotide Salvage Pathway Upregulation

The de novo synthesis of dTMP is the primary target of 5-Fluoro-3'-deoxyuridine. However, cells can also produce dTMP through a salvage pathway, which recycles thymidine from the breakdown of DNA. Upregulation of the nucleotide salvage pathway is a known mechanism of resistance to fluoropyrimidines. nih.gov

In some 5-FU-resistant colon cancer cell lines, an increase in the expression of thymidine kinase (TK), a key enzyme in the salvage pathway, has been observed. nih.govmerckmillipore.com This increased TK activity allows the cells to bypass the block in de novo synthesis and maintain a sufficient supply of dTMP for DNA replication and repair, thus conferring resistance. nih.govnih.govmerckmillipore.com

| Enzyme/Pathway | Role in Resistance | Resistant Cell Line Example |

| Thymidine Kinase (TK) | Increased expression allows bypass of de novo dTMP synthesis inhibition. | LS174T/5FUR |

| Nucleotide Salvage Pathway | Increased activity provides an alternative source of dTMP. | General mechanism in fluoropyrimidine resistance. |

Role of Specific Kinases and Signaling Pathways (e.g., p38MAPK)

Cellular signaling pathways play a crucial role in determining the fate of a cell in response to chemotherapy. The p38 mitogen-activated protein kinase (p38MAPK) signaling pathway has been identified as a key regulator of the cellular response to 5-FU and its derivatives. bohrium.comnih.gov

Activation of the p38MAPK pathway can influence the balance between apoptosis (programmed cell death) and autophagy (a cellular survival mechanism). nih.govbohrium.com Inhibition of p38MAPK has been shown to decrease 5-FU-induced apoptosis and promote an autophagic response, leading to chemical resistance. nih.govbohrium.com This suggests that in resistant cells, the p38MAPK pathway may be dysregulated to favor survival over cell death. nih.govbohrium.com

Furthermore, the p38MAPK pathway is implicated in multidrug resistance (MDR). nih.gov Inhibition of p38 MAPK has been shown to suppress the resistance of 5-FU-resistant colon cancer cells to other chemotherapeutic agents by downregulating the expression of MDR-related proteins. nih.gov This highlights the central role of this signaling pathway in orchestrating a broad resistance phenotype.

Autophagy and Apoptosis Pathway Dysregulation

Cellular resistance to 5-Fluoro-3'-deoxyuridine and other fluoropyrimidines is significantly influenced by the dysregulation of two critical, interconnected cellular processes: autophagy and apoptosis. researchgate.netnih.gov Cancer cells can exploit these pathways to evade the cytotoxic effects of chemotherapy, leading to treatment failure. The balance between autophagy, a cell survival mechanism, and apoptosis, a programmed cell death process, is a key determinant of a cell's fate following drug exposure. researchgate.netoaepublish.com

Autophagy as a Pro-Survival Mechanism

Autophagy is a catabolic process where cellular components are degraded and recycled. While it can play a dual role, in the context of chemotherapy, it often functions as a cytoprotective mechanism that promotes tumor cell survival and treatment resistance. nih.govresearchgate.netnih.gov The induction of autophagy in response to the stress caused by 5-Fluoro-3'-deoxyuridine can provide cancer cells with the necessary metabolites and energy to withstand the drug's effects.

Several key signaling pathways are implicated in autophagy-mediated chemoresistance:

PI3K/Akt/mTOR Pathway: Increased signaling through the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a common feature in resistant cells. This pathway can stimulate the upregulation of autophagy, promoting cell survival. researchgate.net

p53-AMPK-mTOR Pathway: The tumor suppressor protein p53 can modulate the balance between apoptosis and autophagy. researchgate.netbohrium.com In response to genotoxic stress from chemotherapy, p53 can activate AMP-activated protein kinase (AMPK), which in turn inhibits mTOR, leading to the induction of autophagy. nih.govnih.gov

SHMT2-p53 Axis: Low expression of Serine Hydroxymethyltransferase 2 (SHMT2) has been linked to 5-Fluorouracil resistance. The depletion of SHMT2 can induce autophagy by modulating the activity of cytosolic p53, thereby causing resistance. bohrium.com

Conversely, some studies have shown that decreased autophagy is linked to resistance in certain colon cancer cell lines, suggesting the role of autophagy can be context-dependent. uq.edu.aunih.gov In these cases, resistance was associated with diminished expression of critical autophagic proteins like Atg5, Beclin-1, and LC3-II. uq.edu.au

Evasion of Apoptosis

Apoptosis is a primary mechanism by which chemotherapeutic agents like 5-Fluoro-3'-deoxyuridine eliminate cancer cells. nih.govkoreascience.kr Consequently, the development of mechanisms to evade apoptosis is a hallmark of drug-resistant tumors. nih.govnih.govmdpi.com Resistance is often achieved through the dysregulation of proteins involved in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Key mechanisms for apoptosis evasion include:

Dysregulation of the Bcl-2 Family: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial for regulating the intrinsic pathway. nih.govnih.gov Overexpression of anti-apoptotic proteins is a common strategy used by cancer cells to prevent the release of cytochrome c from the mitochondria and subsequent caspase activation, thereby conferring resistance. nih.govmdpi.com

Impaired Death Receptor Signaling: The extrinsic pathway is initiated by the binding of ligands like FasL to death receptors such as Fas. nih.gov Downregulation of these receptors or their associated signaling components can make cells resistant to apoptosis induction by immune cells or certain therapies. researchgate.net

p53 Mutations: The p53 protein is a critical regulator of apoptosis, often referred to as the "guardian of the genome." nih.gov Mutations in the TP53 gene are common in cancer and can lead to a loss of its pro-apoptotic function, contributing significantly to drug resistance. researchgate.netnih.gov

Inhibitor of Apoptosis Proteins (IAPs): The overexpression of IAPs, such as XIAP and survivin, can directly bind to and inhibit caspases, the executioners of apoptosis, thereby blocking the final steps of programmed cell death. nih.gov

Long-term exposure to fluoropyrimidines can lead to the selection of cancer cells that have acquired the ability to overcome S-phase arrest and evade apoptosis, often in conjunction with the activation of pro-survival autophagy. nih.gov

The following table summarizes key research findings on the role of autophagy and apoptosis dysregulation in resistance to fluoropyrimidines.

| Pathway | Key Genes/Proteins | Cell Line(s) | Observed Effect in Resistant Cells | Source(s) |

| Autophagy | PI3K, Akt, mTOR, LC3II | General | Increased signaling upregulates autophagy, promoting cell survival. | researchgate.net |

| Autophagy | p53, AMPK, mTOR | Colon Cancer | p53 activates AMPK, inhibiting mTOR and inducing autophagy. | nih.govnih.gov |

| Autophagy | SHMT2, p53 | Colorectal Cancer | Low SHMT2 expression induces autophagy via cytosolic p53, causing resistance. | bohrium.com |

| Autophagy | Atg5, Beclin-1, LC3-II | SNUC5 Colon Cancer | Decreased expression of autophagic proteins and reduced autophagy level. | uq.edu.aunih.gov |

| Apoptosis | Bcl-2, Bcl-xL, Bax, Bak | General | Imbalance with increased anti-apoptotic and/or decreased pro-apoptotic proteins. | researchgate.netnih.gov |

| Apoptosis | Fas/FasL | General | Downregulation of the death receptor pathway components. | researchgate.netnih.gov |

| Apoptosis | p53 | General | Mutations lead to loss of pro-apoptotic function. | nih.gov |

| Apoptosis & Autophagy | LC3B, E-cadherin, Vimentin | HCT-116 Colon Cancer | Activation of autophagy and evasion of apoptosis observed in long-term resistant cells. | nih.gov |

Synergistic and Combinatorial Research Strategies Preclinical and in Vitro

Rationale for Combination with Other Agents

The primary motivation for using 5-Fluoro-3'-deoxyuridine in combination therapies is to improve efficacy by addressing the multifaceted nature of cancer biology and the emergence of drug resistance.

Tumors can develop resistance to 5-Fluoro-3'-deoxyuridine (also known as Floxuridine or FdUrd) through various biochemical adaptations. A primary mechanism is the increased expression or activity of its molecular target, thymidylate synthase (TS). nih.govoaepublish.com Some cancer cells respond to treatment by inducing TS expression, which can bypass the drug's inhibitory effect. nih.govacs.org Another significant resistance mechanism involves the loss or deficiency of thymidine (B127349) kinase, the enzyme required to convert FdUrd into its active cytotoxic form, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). nih.gov Cells with this deficiency are unable to effectively metabolize the drug. nih.gov Combination therapies are designed to counteract these issues by, for example, co-administering agents that prevent TS induction or by targeting alternative cellular pathways that are not dependent on thymidine kinase activity. nih.gov

The cytotoxic action of 5-Fluoro-3'-deoxyuridine is mediated by its active metabolite, FdUMP, which inhibits the enzyme thymidylate synthase (TS). patsnap.com This inhibition is not a simple one-to-one interaction; FdUMP forms a covalently bound ternary complex with TS and an essential folate cofactor, 5,10-methylenetetrahydrofolate. nih.govnih.govspandidos-publications.com The stability of this complex is crucial for the duration and effectiveness of TS inhibition. nih.gov A key rationale for combination therapy is to introduce agents that can increase the intracellular availability of the folate cofactor, thereby stabilizing the FdUMP-TS complex. nih.govkhapzory.com This stabilization enhances and prolongs the inhibition of TS, leading to a more potent cytotoxic effect than what can be achieved with 5-Fluoro-3'-deoxyuridine alone. nih.govdrugbank.com

The inhibition of thymidylate synthase by 5-Fluoro-3'-deoxyuridine depletes the intracellular pool of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. patsnap.com This leads to what is known as "thymineless death," a state of replication stress and DNA damage that triggers downstream signaling cascades, ultimately resulting in cell cycle arrest and apoptosis. patsnap.comgoogle.com Combination strategies seek to exploit these downstream consequences. By pairing 5-Fluoro-3'-deoxyuridine with agents that also induce DNA damage or modulate apoptotic pathways, a synergistic effect can be achieved. For instance, combining it with a DNA-damaging agent like cisplatin (B142131) can amplify the apoptotic signal by engaging multiple cell death pathways simultaneously, such as the membrane death receptor-mediated and the mitochondrial apoptotic pathways. nih.govmdpi.com

Combinatorial Approaches with Folate Metabolism Modulators (e.g., Leucovorin, Trimethoprim)

The most well-established combinatorial strategy for 5-Fluoro-3'-deoxyuridine involves the use of Leucovorin. nih.gov Leucovorin (a derivative of folic acid) acts as a biochemical modulator by serving as a precursor to 5,10-methylenetetrahydrofolate. khapzory.comdrugbank.com This folate is the critical third component required to stabilize the binding of FdUMP to thymidylate synthase. nih.govnih.gov By increasing the intracellular pool of this reduced folate, Leucovorin potentiates the inhibitory action and cytotoxicity of fluoropyrimidines like FdUrd. nih.govdrugbank.com In vitro studies have confirmed that the potentiation of FdUrd cytotoxicity by Leucovorin is both dose- and time-dependent. nih.gov Conversely, some drug interactions can be antagonistic; for example, co-administration of trimethoprim (B1683648) has been noted to potentially decrease the efficacy of Leucovorin. medscape.com

| Cell Line | Agent(s) | Key Finding | Reference |

|---|---|---|---|

| HCT-8 (Human Colon Cancer) | FdUrd + Leucovorin | Optimal modulation of FdUrd cytotoxicity was achieved with 1 µmol/L of Leucovorin for 5 hours. | nih.gov |

| SE Cells | FdUrd + Leucovorin | Required higher concentrations (10 µmol/L) and longer exposure times (>5 hours) for effective modulation compared to HCT-8 cells. | nih.gov |

| General (In Vitro) | 5-Fluorouracil (B62378) + Leucovorin | Leucovorin enhances the activity of fluorouracil by stabilizing the bond of the active metabolite to the enzyme thymidylate synthetase. | drugbank.com |

Combination with DNA-Damaging Agents (e.g., Cisplatin, Ganciclovir)

Given that the primary mechanism of 5-Fluoro-3'-deoxyuridine involves the disruption of DNA synthesis, combining it with agents that directly cause DNA damage presents a logical synergistic strategy. Cisplatin is a platinum-based compound that exerts its cytotoxic effect by forming platinum-DNA adducts, which physically obstruct DNA replication and transcription, ultimately inducing apoptosis. mdpi.com Preclinical studies combining the related compound 5-fluorouracil with cisplatin have demonstrated a synergistic antiproliferative effect in cancer cell lines. nih.gov This enhanced effect is attributed to the simultaneous engagement of multiple apoptotic pathways, leading to a more robust induction of cell death than either agent can achieve alone. nih.gov This provides a strong rationale for exploring similar combinations with 5-Fluoro-3'-deoxyuridine to achieve a multi-pronged attack on DNA integrity and synthesis.

Studies on Sequence-Dependent Synergism in Cellular Models

The efficacy of 5-Fluoro-3'-deoxyuridine (FdUMP), often in combination with other chemotherapeutic agents, can be significantly influenced by the order in which the drugs are administered to cancer cells. Preclinical and in vitro research in various cellular models has demonstrated that sequential exposure to different compounds can elicit synergistic, additive, or even antagonistic effects on cell viability and proliferation. These studies underscore the importance of administration timing to maximize therapeutic benefit.

One prominent example of sequence-dependent synergism is observed in the interaction between 5-Fluoro-3'-deoxyuridine and the antifolate, 3',5'-dichloromethotrexate (DCM), in human colon carcinoma cell lines. nih.gov Research conducted on the HCT-8 cell line revealed that the sequence of drug administration was a critical determinant of the combined cytotoxic effect.

Specifically, the sequential exposure of HCT-8 cells to DCM followed by 5-fluorouracil (a metabolic precursor to 5-Fluoro-3'-deoxyuridine) resulted in a significant synergistic reduction in cell survival. nih.gov This synergistic effect was observed across various doses and time points, becoming more pronounced with increasing concentrations of both drugs. In stark contrast, simultaneous administration of DCM and 5-fluorouracil, or administering 5-fluorouracil before DCM, only produced additive effects. nih.gov

These findings highlight the complex interplay between different cytotoxic agents and cellular metabolism. The sequence-dependent nature of these interactions suggests that the initial drug can modulate the cellular environment in a way that either enhances or diminishes the activity of the subsequent drug.

The table below summarizes the observed interactions between 5-Fluoro-3'-deoxyuridine or its precursor 5-fluorouracil and DCM in the HCT-8 human colon carcinoma cell line.

In other research, the synergistic effects of 5-Fluoro-3'-deoxyuridine have been noted in combination with various deoxyuridine analogs, such as 5-hydroxymethyl-2'-deoxyuridine (B45661) (hmUdR). nih.govnih.gov While these studies have demonstrated significant synergy in inhibiting the growth of various cancer cell lines, the specific influence of the administration sequence was not the primary focus. nih.govnih.gov The observed synergy in these cases was attributed to a dramatic increase in DNA single-strand breaks, leading to S-phase arrest and eventual cell death through necrosis. nih.govnih.gov

Advanced Analytical and Methodological Approaches in 5 Fluoro 3 Deoxyuridine Research

Spectroscopic Techniques for Metabolite Detection (e.g., NMR, LC-MS)

The biotransformation of 5-Fluoro-3'-deoxyuridine results in a variety of metabolites. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for their detection and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is a powerful, non-invasive technique for identifying and quantifying fluorinated metabolites in biological samples without the need for radiolabeling or sample derivatization. This method allows for the direct analysis of biofluids, providing simultaneous identification of the parent compound and its various metabolic products.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, offer exceptional sensitivity and specificity for the analysis of 5-Fluoro-3'-deoxyuridine and its metabolites. This technique is particularly valuable for quantifying low-abundance metabolites in complex biological matrices like plasma and tissue extracts. The development of robust LC-MS/MS assays enables the simultaneous determination of the parent drug and its key metabolites, providing critical data for pharmacokinetic and metabolic studies.

Below is a table summarizing common metabolites of fluoropyrimidines, including those related to 5-Fluoro-3'-deoxyuridine, and the analytical techniques used for their detection.

| Metabolite | Analytical Technique | Key Findings |

| 5-Fluorouracil (B62378) (5-FU) | ¹⁹F NMR, LC-MS/MS | A key cytotoxic metabolite. |

| 5-Fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) | LC-MS/MS | The primary inhibitor of thymidylate synthase. |

| α-Fluoro-β-alanine (FBAL) | ¹⁹F NMR | A major catabolite found in plasma and urine. |

| Dihydrofluorouracil (DHFU) | ¹⁹F NMR | An intermediate in the catabolic pathway. |

Molecular Modeling and Computational Chemistry for Structure-Activity Relationship (SAR)

Molecular modeling and computational chemistry are pivotal in understanding the structure-activity relationships (SAR) of 5-Fluoro-3'-deoxyuridine and its analogs. These in silico approaches provide insights into the molecular interactions between the compound and its biological targets, guiding the design of more potent and selective derivatives.

Computational studies often involve molecular docking to predict the binding orientation of ligands within the active site of a target enzyme, such as thymidylate synthase. Furthermore, methods like Free Energy Perturbation (FEP) can be used to calculate the relative binding affinities of different analogs, helping to prioritize synthetic efforts. These computational approaches can also elucidate the impact of structural modifications on the compound's metabolic stability and pharmacokinetic properties. For instance, molecular modeling has been employed to evaluate how substitutions at the 5'-position of 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) analogs affect their accommodation within the human thymidylate synthase binding pocket. acs.org

Enzyme Kinetics and Binding Studies (e.g., for Thymidylate Synthase)

The primary mechanism of action of 5-Fluoro-3'-deoxyuridine's active metabolite, FdUMP, is the inhibition of thymidylate synthase (TS). Detailed enzyme kinetics and binding studies are therefore essential to characterize this interaction. These studies provide quantitative measures of inhibitory potency and reveal the mechanism of inhibition.

Kinetic analyses have demonstrated that FdUMP is a potent, tight-binding inhibitor of TS. nih.gov The interaction is complex, involving the formation of a covalent ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate. raineslab.comnih.govnih.govpnas.org Semirapid quench methods and other kinetic techniques have been used to determine the rate and equilibrium constants for the formation of this covalent complex. nih.gov These studies have provided a detailed thermodynamic and kinetic profile of the interaction, revealing that the conversion from a noncovalent to a covalent complex is a key step in the inhibitory process. nih.gov

The following table presents key kinetic parameters related to the interaction of FdUMP with thymidylate synthase.

| Parameter | Description | Significance |

| Kᵢ (Inhibition constant) | A measure of the inhibitor's potency. | Lower values indicate a more potent inhibitor. |

| k_inact (Rate of inactivation) | The rate at which the enzyme is irreversibly inhibited. | Reflects the speed of covalent complex formation. |

| Ternary Complex Formation | The binding of FdUMP and a cofactor to the enzyme. | Essential for the potent inhibition of thymidylate synthase. nih.govpnas.org |

Omics-based Approaches (e.g., Transcriptomics, Proteomics) for Resistance Profiling

The development of resistance is a significant challenge in the therapeutic use of fluoropyrimidines. Omics-based approaches, such as transcriptomics and proteomics, are powerful tools for identifying the molecular mechanisms underlying resistance to 5-Fluoro-3'-deoxyuridine.

Transcriptomics: This approach involves the large-scale analysis of gene expression, typically using RNA sequencing (RNA-seq) or microarrays. By comparing the transcriptomes of sensitive and resistant cancer cells, researchers can identify genes and pathways that are differentially regulated and contribute to the resistant phenotype. nih.govnih.gov For example, transcriptomic analyses have identified novel biomarkers associated with 5-fluorouracil resistance in colorectal cancer. nih.govnih.govmdpi.com

Proteomics: Proteomics focuses on the global analysis of proteins within a cell or tissue. Techniques like mass spectrometry-based proteomics can be used to identify changes in protein expression and post-translational modifications that are associated with drug resistance. mdpi.commatilda.science This can reveal alterations in drug metabolism, target expression, and downstream signaling pathways that contribute to a reduced sensitivity to the compound. mdpi.com A multi-omics approach, combining transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the complex molecular changes that drive drug resistance. nih.govnih.govresearchgate.net

In Vitro Cellular Assays for Mechanistic Investigations (e.g., cell cycle analysis, DNA damage assessment)

A variety of in vitro cellular assays are employed to dissect the cellular and molecular mechanisms of action of 5-Fluoro-3'-deoxyuridine. These assays provide crucial information on how the compound affects cell proliferation, survival, and genomic integrity.

Cell Cycle Analysis: Flow cytometry is a standard technique used to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M). youtube.com Treatment with fluoropyrimidines like 5-fluorouracil often leads to an accumulation of cells in the S phase, which is indicative of the inhibition of DNA synthesis. nih.gov This S-phase arrest is a hallmark of the cellular response to thymidylate synthase inhibition. nih.gov

DNA Damage Assessment: The incorporation of fluorinated nucleotides into DNA can lead to DNA damage. Assays to detect DNA damage, such as the comet assay and immunofluorescence staining for markers like γH2AX (a marker of DNA double-strand breaks), are used to quantify the extent of genomic damage induced by the compound. nih.govmdpi.com These assays help to elucidate the role of DNA damage in the cytotoxic effects of 5-Fluoro-3'-deoxyuridine. mdpi.com

The table below summarizes key in vitro assays and their applications in the study of 5-Fluoro-3'-deoxyuridine.

| Assay | Purpose | Typical Observation |

| Cell Cycle Analysis (Flow Cytometry) | To determine the effect on cell cycle progression. | S-phase arrest. nih.gov |

| DNA Damage Assessment (e.g., γH2AX staining) | To quantify the level of DNA damage. | Increased DNA double-strand breaks. nih.gov |

| Apoptosis Assays (e.g., Annexin V staining) | To measure the induction of programmed cell death. | Increased apoptosis in sensitive cells. nih.gov |

Future Research Directions and Unexplored Avenues for 5 Fluoro 3 Deoxyuridine

Development of Novel 5-Fluoro-3'-deoxyuridine Analogues with Enhanced Specificity

The development of new analogues of 5-Fluoro-3'-deoxyuridine is a key area of future research, with the primary goal of enhancing therapeutic specificity and minimizing off-target effects. One promising approach involves the synthesis of phosphoramidate prodrugs. These modified versions of 5-Fluoro-3'-deoxyuridine are designed to be inactive until they reach their target cells, where they are then metabolized into the active form, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP). This targeted activation is expected to reduce systemic toxicity.

The table below summarizes some of the approaches being explored in the development of novel 5-Fluoro-3'-deoxyuridine analogues.

| Analogue Type | Design Strategy | Desired Outcome |

| Phosphoramidate Prodrugs | Masking the active molecule until it reaches the target cell. | Reduced systemic toxicity and enhanced therapeutic index. |

| 5'-Substituted FdUMP Analogues | Modifying the 5' position to alter enzymatic interactions. | Maintained inhibition of thymidylate synthase with reduced off-target metabolism. |

These research directions hold the promise of developing a new generation of 5-Fluoro-3'-deoxyuridine-based therapies with improved efficacy and safety profiles.

Research into 5-Fluoro-3'-deoxyuridine's Role in Specific Non-Mammalian Biological Systems (excluding clinical applications)

While much of the research on 5-Fluoro-3'-deoxyuridine has been focused on its applications in mammalian systems, its effects on other forms of life present an intriguing and underexplored area of study. Investigating its role in specific non-mammalian biological systems could reveal novel mechanisms of action and potential applications outside of the clinical realm.

In the plant kingdom , the study of how 5-Fluoro-3'-deoxyuridine affects plant growth and development is a promising avenue. Nucleoside analogues are known to interfere with DNA replication and repair, and understanding how this impacts plant cell division and differentiation could have implications for agriculture and plant biology research. For example, compounds like 5-ethynyl-2'-deoxyuridine are already used to study the cell cycle in plants such as Arabidopsis thaliana. researchgate.net Exploring the specific effects of 5-Fluoro-3'-deoxyuridine could provide new tools for studying plant physiology.

In the realm of microbiology , the potential antibacterial properties of 5-Fluoro-3'-deoxyuridine are of significant interest. Research has already shown that the related compound, 5-fluoro-2'-deoxyuridine, exhibits antibacterial effects against Escherichia coli by inhibiting thymidylate synthase, a crucial enzyme for bacterial growth. mdpi.com Further investigation into the efficacy of 5-Fluoro-3'-deoxyuridine against a broader range of bacterial species could lead to the development of new antibiotic strategies.

In virology , the antiviral activity of fluorinated nucleosides is a well-established field. 5-fluoro-2'-deoxyuridine has demonstrated potent activity against thymidine (B127349) kinase-deficient strains of herpes simplex virus. nih.gov The exploration of 5-Fluoro-3'-deoxyuridine's efficacy against various viruses, including plant viruses like the Tobacco Mosaic Virus, could uncover new antiviral agents.

The table below outlines potential research directions for 5-Fluoro-3'-deoxyuridine in non-mammalian systems.

| Biological System | Potential Research Focus | Possible Applications |

| Plants (e.g., Arabidopsis thaliana) | Effects on cell cycle, growth, and development. | Development of new research tools for plant biology; potential for agricultural applications. |

| Bacteria (e.g., Escherichia coli) | Inhibition of bacterial growth and biofilm formation. | Discovery of novel antibacterial agents to combat antibiotic resistance. |

| Viruses (e.g., Herpes Simplex Virus, Tobacco Mosaic Virus) | Inhibition of viral replication. | Development of new antiviral therapies for human, animal, and plant diseases. |

By expanding the scope of research to include these diverse biological systems, a more comprehensive understanding of the biological activities of 5-Fluoro-3'-deoxyuridine can be achieved.

Integration with Nanotechnology for Targeted Intracellular Delivery (excluding dosage/administration)

A significant challenge in the application of many therapeutic compounds is ensuring they reach their intended target within the body in sufficient concentrations without causing widespread toxicity. Nanotechnology offers a promising solution for the targeted intracellular delivery of 5-Fluoro-3'-deoxyuridine. By encapsulating or conjugating the compound with nanoparticles, it is possible to enhance its delivery to specific cells or tissues.

Various types of nanoparticles are being explored for this purpose, including liposomes, polymeric nanoparticles, and inorganic nanoparticles. These nanocarriers can be engineered to have specific properties, such as a desired size, surface charge, and the ability to release their cargo in response to specific stimuli, like changes in pH.

For instance, immunoliposomes, which are liposomes with antibodies attached to their surface, can be designed to specifically bind to receptors that are overexpressed on the surface of target cells. This approach has been shown to be effective for the intracellular delivery of a derivative of 5-fluoro-2'-deoxyuridine to colon carcinoma cells. calis.edu.cn Another strategy involves the use of protein-based nanoconjugates that can selectively target and be internalized by specific cells. acgpubs.org

The integration of 5-Fluoro-3'-deoxyuridine with nanotechnology could lead to several advantages:

Enhanced targeting: Nanoparticles can be functionalized with ligands that bind to specific receptors on target cells, increasing the concentration of the compound where it is needed most.

Improved stability: Encapsulating 5-Fluoro-3'-deoxyuridine within nanoparticles can protect it from degradation in the bloodstream, increasing its half-life.

Controlled release: Nanoparticles can be designed to release the compound in a controlled manner, maintaining a sustained therapeutic effect.

Future research in this area will likely focus on the development of novel nanocarriers with improved targeting efficiency and biocompatibility. The goal is to create sophisticated drug delivery systems that can transport 5-Fluoro-3'-deoxyuridine directly to its intracellular site of action, thereby maximizing its therapeutic potential while minimizing its side effects.

Understanding Long-Term Cellular Adaptations to 5-Fluoro-3'-deoxyuridine Exposure

A critical aspect of understanding the full biological impact of any compound is to investigate the long-term cellular adaptations that occur with prolonged exposure. In the context of 5-Fluoro-3'-deoxyuridine, this is particularly important for understanding the development of resistance. Cells, especially cancer cells, have a remarkable ability to adapt to and evade the effects of cytotoxic agents.

One of the primary mechanisms of adaptation to fluoropyrimidines is the alteration of the target enzyme, thymidylate synthase. Cells can increase the expression of this enzyme, effectively overwhelming the inhibitory effects of FdUMP. acs.org Additionally, mutations in the gene encoding thymidylate synthase can occur, leading to an enzyme that is less sensitive to inhibition by FdUMP.

Another key area of adaptation involves changes in the metabolic pathways that activate or inactivate 5-Fluoro-3'-deoxyuridine. For example, cells can downregulate the enzymes responsible for converting the compound into its active FdUMP form or upregulate enzymes that break it down into inactive metabolites. researchgate.net

Furthermore, long-term exposure can lead to alterations in cellular processes that are not directly related to the drug's primary mechanism of action. These can include changes in DNA damage response pathways, cell cycle checkpoints, and apoptosis (programmed cell death) regulation. nih.gov For example, cells may become more efficient at repairing the DNA damage caused by the misincorporation of fluorinated nucleotides or may develop defects in the signaling pathways that would normally trigger apoptosis in response to such damage.

Future research in this area will likely involve the use of advanced techniques, such as genomics and proteomics, to identify the full spectrum of molecular changes that occur in cells upon long-term exposure to 5-Fluoro-3'-deoxyuridine. This knowledge will be crucial for developing strategies to overcome resistance and for designing more effective and durable therapeutic approaches.

Q & A

Q. Table 1: Key Characterization Techniques

| Parameter | Method | Threshold |

|---|---|---|

| Structural identity | -NMR | δ 7.8–8.2 (H-6) |

| Purity | HPLC (C18 column) | ≥99% |

| Stability | Accelerated degradation (40°C/75% RH) | ≤5% impurity after 30 days |

Basic: How should 5-fluoro-3'-deoxyuridine be stored and handled to maintain experimental reproducibility?

Answer:

- Storage : Store at –20°C in airtight, light-resistant containers. Avoid freeze-thaw cycles, as hydrolysis of the glycosidic bond can occur .

- Handling : Use nitrile gloves (tested for chemical permeation resistance) and work in a fume hood to minimize inhalation risks. Static-free containers are recommended to prevent electrostatic dispersal .

Basic: What methodologies are recommended for detecting 5-fluoro-3'-deoxyuridine incorporation in DNA synthesis studies?

Answer:

- Immunofluorescence : Use anti-BrdU antibodies with heat-mediated DNA denaturation (2N HCl, 30 min). Note that 5-fluoro-3'-deoxyuridine may interfere with BrdU detection due to structural similarity; optimize antibody cross-reactivity thresholds .

- Click chemistry : For non-antibody-based detection, employ 5-ethynyl-2'-deoxyuridine (EdU) with azide-linked fluorophores. This avoids denaturation steps and preserves cell viability .

Q. Table 2: Comparison of Detection Methods

| Method | Sensitivity (LOD) | Advantages | Limitations |

|---|---|---|---|

| Anti-BrdU antibody | 1 nM | High specificity | Requires DNA denaturation |

| EdU click chemistry | 0.5 nM | No denaturation; compatible with live cells | Cost of azide reagents |

Advanced: How does 5-fluoro-3'-deoxyuridine interfere with cell cycle progression, and how can this be experimentally controlled?

Answer:

- Mechanism : As a thymidylate synthase inhibitor, it depletes dTTP pools, causing S-phase arrest. Validate using flow cytometry (propidium iodide staining) and EdU incorporation assays .

- Controls : Co-administer thymidine (10–100 μM) to rescue dTTP synthesis and confirm specificity. Include untreated and FUDR (5-fluoro-2'-deoxyuridine) comparator groups to differentiate 3' vs. 2' positional effects .

Advanced: How can researchers resolve contradictions in proliferation data caused by 5-fluoro-3'-deoxyuridine’s dual role as a DNA synthesis inhibitor and radiosensitizer?

Answer:

- Dose optimization : Perform dose-response curves (0.1–100 μM) to identify thresholds where antiproliferative effects dominate over radiosensitization.

- Temporal analysis : Use time-lapse microscopy to track cell division post-treatment. Radiosensitization effects peak at 24–48 hr, while proliferation inhibition is immediate .

- Pathway profiling : Quantify thymidylate synthase activity (TS assay kits) and DNA damage markers (γ-H2AX foci) to disentangle mechanisms .

Advanced: What strategies mitigate off-target effects of 5-fluoro-3'-deoxyuridine in metabolic pathway studies?

Answer:

- Metabolite profiling : Use LC-MS to track fluorinated metabolites (e.g., 5-fluoro-dUMP) and distinguish them from endogenous nucleotides .

- CRISPR knockout : Generate thymidylate synthase (TYMS)-KO cell lines to isolate direct vs. indirect effects .

- Co-treatment with rescue agents : Leucovorin (folinic acid) can bypass TS inhibition, clarifying pathway-specific outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.